

Spectral Analysis of 3-Propylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Propylbenzoic acid*

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This technical guide provides a comprehensive overview of the spectral data for **3-Propylbenzoic acid**, a key organic compound with applications in chemical synthesis and pharmaceutical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Compound Properties

Property	Value
Chemical Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol [1]
IUPAC Name	3-Propylbenzoic acid [1]
CAS Number	500027-35-0 [2]
Melting Point	43 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **3-Propylbenzoic acid**.

Data Presentation

Table 1: Predicted ^1H NMR Spectral Data for **3-Propylbenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
~7.9	Singlet	1H	Ar-H
~7.8	Doublet	1H	Ar-H
~7.4	Doublet	1H	Ar-H
~7.3	Triplet	1H	Ar-H
2.62	Triplet	2H	-CH ₂ -Ar
1.65	Sextet	2H	-CH ₂ -CH ₃
0.94	Triplet	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Propylbenzoic acid**

Chemical Shift (δ) ppm	Assignment
~172	-COOH
~143	Ar-C
~132	Ar-C
~131	Ar-CH
~130	Ar-CH
~128	Ar-CH
~127	Ar-CH
~38	-CH ₂ -Ar
~24	-CH ₂ -CH ₃
~14	-CH ₃

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3-Propylbenzoic acid** for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to the NMR tube.
- Cap the tube and gently agitate it until the sample is completely dissolved.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, a wider spectral width is used (typically 0-220 ppm), and a larger number of scans are required due to the lower natural abundance of the ^{13}C isotope.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, Tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Propylbenzoic acid** will show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Data Presentation

Table 3: Characteristic IR Absorption Bands for **3-Propylbenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
3100-3000	Medium	C-H stretch (Aromatic)
2960-2850	Medium	C-H stretch (Aliphatic)
1710-1680	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium to Weak	C=C stretch (Aromatic ring)
1320-1210	Strong	C-O stretch (Carboxylic acid)
960-900	Medium, Broad	O-H bend (Carboxylic acid dimer)

Experimental Protocol: FT-IR Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount of **3-Propylbenzoic acid** in a volatile solvent (e.g., methylene chloride or acetone).

- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

- Grind a small amount of **3-Propylbenzoic acid** with dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Data Presentation

Table 4: Expected Mass Spectrum Fragmentation for **3-Propylbenzoic acid**

m/z	Relative Intensity	Assignment
164	Moderate	[M] ⁺ (Molecular ion)
147	Moderate	[M - OH] ⁺
135	Moderate	[M - C ₂ H ₅] ⁺
119	Strong	[M - COOH] ⁺
91	Base Peak	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocol: Mass Spectrometry

Sample Preparation:

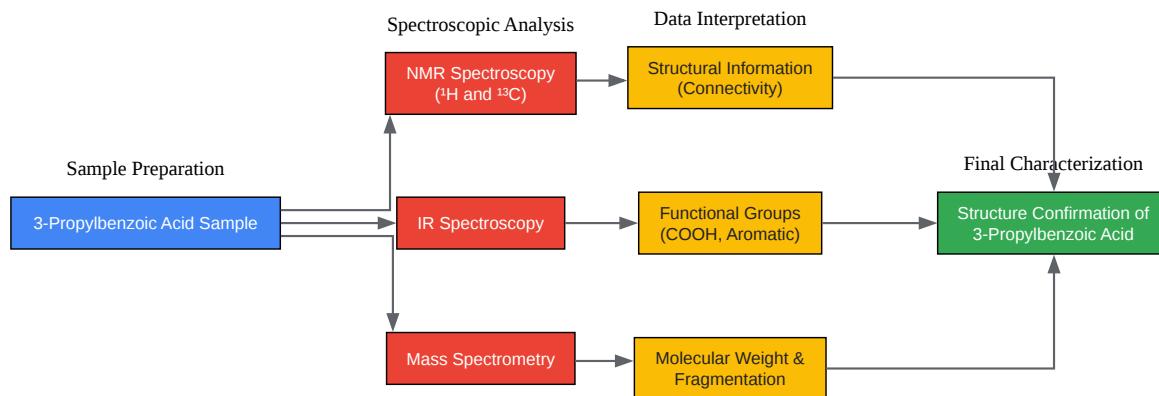
- Ensure the **3-Propylbenzoic acid** sample is of high purity.
- Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector measures the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of **3-Propylbenzoic acid**.



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*Workflow for the spectral characterization of **3-Propylbenzoic acid**.*

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References

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